4-Methoxy-N-(4-(methylthio)phenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(4-methylsulfanylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAVRCIAUVILJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy N 4 Methylthio Phenyl Aniline and Analogous Diarylamines
Strategic Approaches to N-Arylation and Thioether Functionalization
The construction of the target molecule involves two key transformations: the formation of the diarylamine C-N bond and the incorporation of the methylthio moiety. These can be achieved through various strategic sequences, often employing transition-metal-catalyzed reactions.
Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for synthesizing aryl amines. acs.org These reactions have largely replaced harsher, classical methods which often suffered from limited substrate scope and poor functional group tolerance. wikipedia.org
The most prominent among these is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. acs.orgwikipedia.orgtcichemicals.com This reaction is valued for its broad applicability and high functional group tolerance. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. wikipedia.org
Copper-catalyzed C-N coupling reactions , including the classic Ullmann reaction, represent an important and more economical alternative to palladium-based systems. chemistryviews.orgrsc.org Modern advancements have led to the development of efficient copper-catalyzed protocols that operate under milder conditions. chemistryviews.org One such method involves the cross-coupling of nitroarenes with aryl boronic acids, which proceeds through a nitrosoarene intermediate. nih.govchemistryviews.org
More recent innovations include methods that avoid pre-functionalized starting materials. For example, nitrosonium-initiated C-N bond formation allows for the direct synthesis of diarylamines from the C-H activation of electron-rich arenes, offering a complementary approach to traditional cross-coupling. acs.orgncu.edu.twnih.gov
| Reaction | Catalyst | Coupling Partners | Key Advantages | References |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates + Amines | Broad substrate scope, high functional group tolerance, well-established. | acs.orgwikipedia.orgtcichemicals.com |
| Ullmann-type Coupling | Copper | Aryl Halides + Amines | Cost-effective catalyst, classic method with modern improvements. | chemistryviews.orgrsc.org |
| Nitroarene-Boronic Acid Coupling | Copper | Nitroarenes + Aryl Boronic Acids | Utilizes readily available nitroarenes as starting materials. | nih.govchemistryviews.org |
| Nitrosonium-Initiated Coupling | None (Reagent-mediated) | Electron-Rich Arenes | Proceeds via C-H activation, avoids pre-functionalization. | acs.orgncu.edu.twnih.gov |
The introduction of the methylthio (-SMe) group onto an aromatic ring is a critical step in the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline. This is typically accomplished through nucleophilic aromatic substitution (SNAr) or by using organometallic reagents.
A highly effective method involves the reaction of nitroarenes with a methylthiolating agent. researchgate.net For instance, the combination of (methylthio)trimethylsilane (TMSSMe) and cesium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) can generate a methylthiolate anion in situ. researchgate.net This nucleophile can then displace an activated leaving group, such as a nitro group, on the aromatic ring to form the desired aryl methyl sulfide. researchgate.net This method is particularly advantageous when the aromatic ring contains electron-withdrawing groups that activate the substrate towards nucleophilic attack. researchgate.net
| Method | Reagents | Substrate Type | Key Features | References |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | (Methylthio)trimethylsilane, Cs₂CO₃ | Activated Nitroarenes | High yields for electron-deficient arenes. | researchgate.net |
| Nucleophilic Aromatic Substitution | Methanethiolate (e.g., NaSMe) | Activated Aryl Halides | Classic method, requires activated substrate. | researchgate.net |
Optimized Synthetic Pathways and Reaction Conditions for this compound
To synthesize the target molecule, a likely pathway would involve a Buchwald-Hartwig amination between 4-anisidine and 1-halo-4-(methylthio)benzene (or vice-versa). The optimization of this reaction is paramount to achieving high yield and purity.
Condensation reactions provide an alternative route for creating N-substituted anilines. beilstein-journals.org A common two-step approach involves the condensation of a primary amine with an aldehyde or ketone to form a Schiff base (imine), which is subsequently reduced to the target secondary amine. mdpi.comresearchgate.net For example, p-anisidine (B42471) can be reacted with an appropriate aldehyde in methanol, followed by reduction with sodium borohydride. mdpi.com
More direct, one-pot methods have also been developed. Acceptorless dehydrogenative aromatization, catalyzed by gold-palladium alloy nanoparticles, can synthesize diarylamines from starting materials like anilines and cyclohexanones. nih.govsemanticscholar.org Another approach is the catalyst- and additive-free synthesis of N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones, which proceeds through an imine condensation–isoaromatization sequence. beilstein-journals.orgnih.govnih.gov
The success of cross-coupling reactions for diarylamine synthesis is critically dependent on the choice of the catalytic system, which includes the metal precursor, the ligand, and the base.
For the Buchwald-Hartwig amination , palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. beilstein-journals.org The ligand is arguably the most crucial component. While early systems used bidentate phosphine (B1218219) ligands like BINAP, modern catalysis favors bulky, electron-rich monodentate ligands. wikipedia.org Ligands such as X-Phos and RuPhos have proven highly effective, especially for coupling sterically hindered or electron-rich substrates, leading to improved reaction rates and yields. beilstein-journals.orgnih.govresearchgate.net
The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the final reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are typically required. beilstein-journals.orgorganic-synthesis.com The choice of base can significantly influence the reaction's outcome and is often optimized in conjunction with the ligand and solvent. beilstein-journals.org
In copper-catalyzed systems , a common precursor is copper(II) acetate, often combined with a diphosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). chemistryviews.org
| Pd Source | Ligand | Base | Substrates | Yield | References |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | X-Phos | NaOt-Bu | 2-Bromo-3-methoxy-13α-estrone + Aniline (B41778) | 91% | beilstein-journals.org |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Bromo-aromatic + Aniline | Not specified (General) | organic-synthesis.com |
| Pd(OAc)₂ | RuPhos | KHMDS | Hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine + 3-methylmorpholine | ~70% (Optimized) | nih.gov |
The choice of solvent and the control of reaction temperature are critical parameters for optimizing the synthesis of diarylamines. Solvents must be capable of dissolving the reactants and catalyst components while remaining inert to the reaction conditions. For Buchwald-Hartwig aminations, high-boiling, non-polar aprotic solvents such as toluene (B28343), dioxane, and dimethylformamide (DMF) are frequently employed. beilstein-journals.orgorganic-synthesis.com
Temperature control is essential for managing the reaction rate and minimizing side reactions or catalyst decomposition. acs.org Most cross-coupling reactions require heating, with temperatures often ranging from 60 °C to 110 °C. chemistryviews.orgorganic-synthesis.com For instance, a copper-catalyzed coupling of nitroarenes and aryl boronic acids was optimized at 60 °C in an acetonitrile/toluene mixture. chemistryviews.org A general procedure for Buchwald-Hartwig coupling specifies stirring at 110 °C in toluene for several hours. organic-synthesis.com The optimal temperature depends on the reactivity of the substrates and the stability of the catalytic system. Studies on diarylamine reactivity have shown that structure-activity relationships can change dramatically with temperature, underscoring the importance of precise thermal control. acs.orgfigshare.com
For condensation-based routes, reaction conditions can be milder. A catalyst-free synthesis of N-substituted anilines was optimized in DME at 60 °C, achieving an 82% yield. beilstein-journals.orgresearchgate.net
| Solvent | Base | Temperature (°C) | Yield (%) | References |
|---|---|---|---|---|
| DMF | LiOH | 60 | 74 | researchgate.net |
| DMSO | LiOH | 60 | 70 | researchgate.net |
| DMA | LiOH | 60 | 64 | researchgate.net |
| THF | LiOH | 60 | 7 | researchgate.net |
Purification Techniques for High-Purity Compound Isolation
The isolation of this compound and analogous diarylamines in high purity is critical for their application in further chemical synthesis and material science. The choice of purification technique is largely dictated by the physical properties of the compound and the nature of the impurities present. Commonly employed methods for purifying diarylamines include column chromatography and recrystallization, often used in combination to achieve the desired level of purity.
Column chromatography is a versatile and widely used technique for the separation of diarylamines from reaction byproducts and unreacted starting materials. nih.govyoutube.com The selection of the stationary phase and the mobile phase is crucial for effective separation. biotage.com
For diarylamines, silica (B1680970) gel is the most common stationary phase. nih.gov However, the acidic nature of silica can sometimes lead to the degradation of basic amine compounds or cause poor separation due to strong interactions. biotage.com To mitigate these issues, several strategies can be employed. One approach is to use amine-functionalized silica gel. biotage.com Another common practice is to add a small amount of a competing amine, such as triethylamine (B128534) or ammonia, to the mobile phase. biotage.comrochester.edu This "neutralizes" the acidic sites on the silica gel, preventing the target compound from binding too strongly and allowing for better elution and peak shape. biotage.com
The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.govacs.org The polarity of the eluent is carefully optimized to achieve good separation between the desired product and impurities. A gradient elution, where the polarity of the solvent mixture is gradually increased over the course of the separation, can be particularly effective for complex mixtures. rochester.edu Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the column chromatography and identifying the fractions containing the purified compound. nih.govyoutube.com
Recrystallization is another powerful technique for purifying solid diarylamines. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, crystallization from a hexane/ethyl acetate mixture was reported to yield the pure product. nih.gov The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of a crystalline solid. The impurities, which are present in smaller amounts, ideally remain in the solution. The purified crystals are then collected by filtration.
In some instances where the crude product is obtained from a reaction, a simple filtration through a plug of silica gel can be an effective shortcut to remove baseline impurities, especially when the reaction has gone to completion and the main impurities are highly polar. rochester.edu
The following table summarizes common purification conditions for diarylamines based on findings for analogous compounds.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Compound Type | Reference |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes (1:1) | Diarylamine | nih.govacs.org |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes (1:3) | Diarylamine | nih.gov |
| Column Chromatography | Amine-functionalized Silica | Hexane/Ethyl Acetate Gradient | Basic Tricyclic Organic Amines | biotage.com |
| Reversed-phase Flash Chromatography | Not specified | Acetonitrile/Water with 0.1% Triethylamine | Organic Amines | biotage.com |
| Recrystallization | Not applicable | Hexane/Ethyl Acetate (2:1) | 4-Methoxy-N-(4-nitrobenzyl)aniline | nih.gov |
| Filtration | Silica Gel Plug | Not specified | General | rochester.edu |
Spectroscopic Data for this compound Not Publicly Available
Comprehensive searches for experimental spectroscopic data for the chemical compound this compound have not yielded specific results for its advanced spectroscopic characterization. Detailed experimental data for ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are not available in the public domain. Similarly, experimental data for vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, for this specific compound could not be located in the searched scientific literature and databases.
While spectroscopic data for structurally related compounds, such as various substituted anilines and methoxy (B1213986) or methylthio-containing aromatic compounds, are available, this information is not directly applicable for a detailed and accurate structural elucidation and electronic analysis of this compound. The unique substitution pattern of the target compound will result in distinct chemical shifts, coupling constants, and vibrational modes that cannot be accurately extrapolated from related structures.
Therefore, the generation of a detailed article with the requested sections on Advanced Spectroscopic Characterization, including data tables and in-depth analysis for this compound, is not possible at this time due to the absence of the necessary primary experimental data.
Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Insights
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry serves as a critical tool for confirming the molecular weight and probing the structural framework of "4-Methoxy-N-(4-(methylthio)phenyl)aniline". The analysis begins with the ionization of the molecule, which is expected to produce a molecular ion peak ([M]⁺) corresponding to its calculated molecular mass of 245.34 g/mol (for the most common isotopes).
The subsequent fragmentation of this molecular ion provides a characteristic pattern that acts as a molecular fingerprint, allowing for structural confirmation. The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule. For "this compound", the most probable cleavage points are the bonds adjacent to the heteroatoms (N, O, S) and the amine bridge. Key fragmentation mechanisms would include:
Cleavage of the C-N bonds: Scission of the bonds between the nitrogen atom and the aromatic rings would generate fragments corresponding to the p-methoxyphenyl and p-(methylthio)phenyl moieties.
Cleavage involving the methoxy (B1213986) group: Loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy group (•OCH₃) is a common fragmentation pathway for anisole (B1667542) derivatives.
Cleavage involving the methylthio group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the sulfur atom or the entire methylthio group (•SCH₃).
These primary fragmentations can be followed by further rearrangements and bond cleavages, leading to a complex but interpretable spectrum.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted Structure / Formula | Predicted m/z (monoisotopic) |
| Molecular Ion | [C₁₄H₁₅NOS]⁺ | 245.09 |
| Loss of methyl from -SCH₃ | [C₁₃H₁₂NOS]⁺ | 230.06 |
| Loss of methylthio group | [C₁₃H₁₂NO]⁺ | 198.09 |
| p-methoxyaniline fragment | [C₇H₈NO]⁺ | 122.06 |
| p-methylthioaniline fragment | [C₇H₈NS]⁺ | 138.04 |
| p-methoxyphenyl cation | [C₇H₇O]⁺ | 107.05 |
| p-methylthiophenyl cation | [C₇H₇S]⁺ | 123.03 |
This table presents theoretically predicted fragmentation patterns. Actual experimental results may vary based on the ionization technique and conditions used.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture
X-ray diffraction analysis of a single crystal provides the most definitive information about the solid-state structure of a molecule, revealing precise atomic coordinates from which bond lengths, bond angles, and torsional angles can be calculated. This technique also illuminates how individual molecules pack together in the crystal lattice, stabilized by a network of intermolecular forces.
While specific crystallographic data for "this compound" is not publicly available, the crystal structure of the closely related compound "4-Methoxy-N-phenylaniline" provides valuable insights into the expected molecular geometry. nih.gov
Table 2: Representative Single Crystal X-ray Diffraction Data for 4-Methoxy-N-phenylaniline
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₃NO | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| a (Å) | 15.090 (3) | nih.gov |
| b (Å) | 18.394 (4) | nih.gov |
| c (Å) | 7.596 (2) | nih.gov |
| V (ų) | 2108.4 (8) | nih.gov |
| Dihedral Angle (Ring A/Ring B) | 59.9 (2)° | nih.gov |
This data is for the related compound "4-Methoxy-N-phenylaniline" and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction. nih.gov
The packing of molecules within a crystal is directed by a combination of weak intermolecular forces. The structure of "this compound" contains several functional groups capable of participating in these interactions, leading to a stable, three-dimensional supramolecular architecture.
N-H...π Interactions: The amine proton (N-H) can act as a hydrogen bond donor, interacting with the electron-rich π-systems of the aromatic rings of neighboring molecules. This type of interaction is a significant stabilizing force in the crystal structure of related diarylamines. nih.govnih.gov
Hydrogen Bonding: While the N-H group is a moderate hydrogen bond donor, it can form hydrogen bonds with suitable acceptors. In the crystal lattice, the oxygen atom of the methoxy group or the sulfur atom of the methylthio group on a neighboring molecule could act as hydrogen bond acceptors (N-H...O or N-H...S). While sulfur is a weaker hydrogen bond acceptor than oxygen, such interactions are known to influence crystal packing. nih.govnih.gov
π-π Stacking: The aromatic rings can interact through π-π stacking. Given the expected non-planar structure, a parallel-displaced or offset stacking arrangement is more likely than a face-to-face configuration, which minimizes Pauli repulsion while maintaining favorable dispersive interactions. chemrxiv.org
The interplay of these diverse and directional interactions dictates the final crystal packing arrangement.
Table 3: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor |
| N-H...π | Amine (N-H) | Phenyl Ring (π-system) |
| C-H...π | Aromatic C-H | Phenyl Ring (π-system) |
| Hydrogen Bond | Amine (N-H) | Methoxy Oxygen (O) |
| Hydrogen Bond | Amine (N-H) | Thioether Sulfur (S) |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) |
Computational Chemistry Investigations and Quantum Chemical Analysis
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for the study of medium to large-sized organic molecules.
In the context of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, DFT calculations would be employed to determine the molecule's most stable three-dimensional arrangement of atoms (its optimized geometry) and to describe the distribution of electrons within the molecule (its electronic structure). This is achieved by solving the Kohn-Sham equations, which approximate the complex many-electron problem by mapping it onto a simpler system of non-interacting electrons moving in an effective potential. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G**) is crucial for obtaining reliable results.
The ground state geometry of a molecule corresponds to the arrangement of its atoms in space that has the lowest possible energy. For a flexible molecule like this compound, which has several rotatable bonds, multiple energy minima, known as conformers, may exist. A conformational analysis using DFT would involve systematically rotating the key dihedral angles—specifically around the C-N bonds and the bonds connecting the substituent groups to the phenyl rings—to map out the potential energy surface.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, and it relates to the molecule's ability to act as an electron acceptor.
DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) nitrogen and the phenyl ring bearing the electron-donating methoxy (B1213986) group. The LUMO, conversely, might be distributed over both aromatic rings.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is also crucial for predicting the electronic absorption spectra of a molecule, as the lowest energy electronic transition often corresponds to the HOMO-LUMO transition. The calculated HOMO-LUMO gap for this compound would provide valuable insights into its potential electronic applications and reactivity.
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Characteristic | Significance |
| Ground State Geometry | Non-planar, with a specific dihedral angle between the phenyl rings. | Determines the molecule's shape and steric interactions. |
| Conformational Preferences | Existence of one or more stable conformers with defined energy differences. | Influences the molecule's behavior in different environments and its ability to bind to other molecules. |
| HOMO Energy | A specific negative energy value. | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | A specific negative or slightly positive energy value. | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | A positive energy value. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxy-N-(4-(methylthio)phenyl)aniline?
- Methodology :
-
Nucleophilic substitution : React 4-(methylthio)aniline with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
-
Buchwald-Hartwig coupling : Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to couple aryl halides with amines. For example, coupling 4-bromo-1-methoxybenzene with 4-(methylthio)aniline in toluene at 110°C .
-
Reductive amination : Condense 4-methoxybenzaldehyde with 4-(methylthio)aniline using NaBH₃CN as a reducing agent in methanol .
Q. How is this compound characterized in academic research?
- Key Techniques :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy at δ ~3.8 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₆N₂OS: 279.0932; observed: 279.0935) .
- HPLC-TOF : Assess purity (>98%) with retention time matching reference standards .
Q. What safety precautions are critical when handling this compound?
- Hazards : Potential respiratory irritation and endocrine-disrupting properties (based on structural analogs) .
- Protocols : Use fume hoods, wear nitrile gloves/lab coats, and avoid inhalation of dust. Neutralize spills with 10% NaOH before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Variables :
| Variable | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Toluene vs. DMF | +15% | |
| Catalyst | Pd(OAc)₂/Xantphos vs. none | +40% | |
| Temperature | 110°C vs. room temperature | +25% |
- Contradictions : Lower yields (4–22%) observed in sulfur-containing analogs due to side reactions; mitigate via slow reagent addition .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Case Study : Discrepancies in ¹H NMR signals for methylthio (–SCH₃) vs. sulfonyl (–SO₂CH₃) groups. Use 2D NMR (COSY, HSQC) to assign adjacent protons and confirm substitution patterns .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., bond angles and torsion angles for methoxy and methylthio groups) .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Model transition states for Pd-catalyzed C–N coupling to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- MD Simulations : Study solvent effects on reaction pathways (e.g., toluene stabilizes Pd intermediates better than polar solvents) .
Q. What biological activities are associated with the methylthio moiety in this compound?
- In Vitro Assays :
- Steroidogenesis Inhibition : Test at 10–100 µM in H295R adrenocortical cells; IC₅₀ values correlate with methylthio substitution .
- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. How to design assays for evaluating sulfur-driven redox activity?
- Protocol :
Electrochemical Analysis : Cyclic voltammetry in acetonitrile to measure oxidation potentials (e.g., E₁/₂ ≈ 0.8 V vs. Ag/AgCl) .
ROS Detection : Use DCFH-DA probe in cell-free systems to quantify reactive oxygen species (ROS) generation under UV light .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
